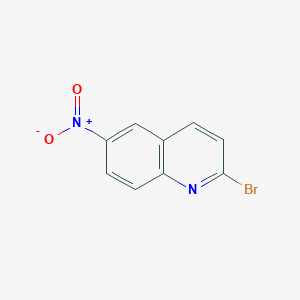

2-Bromo-6-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJTYNNFNUQDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707441 | |

| Record name | 2-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378259-42-7 | |

| Record name | 2-Bromo-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-nitroquinoline: Properties, Synthesis, and Reactivity

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of countless innovations. Among these, the quinoline scaffold stands out as a "privileged structure," consistently appearing in a wide array of pharmacologically active agents.[1] This guide focuses on a key derivative, 2-Bromo-6-nitroquinoline , a versatile bifunctional building block. The strategic placement of a reactive bromine atom at the C2 position and a strongly electron-withdrawing nitro group at the C6 position imbues this molecule with a unique reactivity profile, making it an invaluable precursor for the synthesis of complex molecular architectures.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive analysis of the chemical properties, spectral characteristics, synthesis, and core reactivity of this compound, with a focus on its application in creating diverse chemical libraries for screening and development. The protocols and insights herein are grounded in established chemical principles to ensure both scientific integrity and practical utility.

Core Chemical and Physical Properties

The foundational properties of this compound are essential for its handling, reaction setup, and purification. These characteristics are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1378259-42-7 | [2][3][4][5] |

| Molecular Formula | C₉H₅BrN₂O₂ | [3][4] |

| Molecular Weight | 253.05 g/mol | [3] |

| Appearance | Expected to be a solid, likely pale yellow or beige, typical for nitroaromatic compounds. | [6] |

| Melting Point | Not explicitly reported in searches, but related compounds like 6-nitroquinoline melt at 151-153 °C. The presence of the heavy bromine atom would likely increase the melting point. | [6] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO); sparingly soluble in alcohols; and insoluble in water. | General chemical principles |

Spectral Data Analysis: An Interpretive Guide

While raw spectra for this specific compound are not publicly available, a robust prediction of its spectral characteristics can be made based on the known properties of the quinoline scaffold and the electronic effects of its substituents. This interpretive guide is crucial for reaction monitoring (TLC, LC-MS) and final product characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at C5, positioned between the two rings, and the proton at C7 will likely appear as doublets. The proton at C8 will be a doublet of doublets. The protons on the pyridine ring (C3, C4) will exhibit characteristic coupling. The powerful electron-withdrawing effect of the nitro group will deshield adjacent protons, shifting them downfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine signals for the nine unique carbons. Carbons bearing the bromine (C2) and nitro (C6) groups will be significantly influenced. The C2 carbon will be shifted downfield due to the electronegativity of the attached bromine. Quaternary carbons (C6, C8a, C4a) often show lower intensity signals.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching) at approximately 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C/C=N stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will provide the most definitive evidence of the compound's identity. A key feature will be the molecular ion peak (M⁺) and an accompanying M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Synthesis of this compound

The synthesis of this compound can be logically approached via two primary retrosynthetic pathways: the bromination of 6-nitroquinoline or the nitration of 2-bromoquinoline. The latter is often preferred as electrophilic aromatic substitution (nitration) on a pre-halogenated ring can offer predictable regioselectivity. The following protocol is adapted from established methods for the nitration of bromoquinolines.[8][9]

Workflow: Synthesis via Nitration of 2-Bromoquinoline

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Nitration of 2-Bromoquinoline

Causality: This procedure utilizes a classic electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of undesired side products.[9]

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per gram of starting material). Cool the solution to -5 °C in a salt-ice bath.

-

Nitrating Mixture : In a separate flask, carefully add concentrated nitric acid (1.5 mL per gram of starting material) to an equal volume of concentrated sulfuric acid. Cool this mixture to -5 °C.

-

Reaction : While vigorously stirring the 2-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour. Critically, ensure the internal temperature of the reaction does not exceed 0 °C.

-

Monitoring : After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching : Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This step quenches the reaction and precipitates the product.

-

Work-up : Allow the ice to melt, then basify the aqueous solution by slowly adding a saturated sodium carbonate solution until the pH is neutral to slightly basic. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactivity: A Hub for Molecular Diversity

The true value of this compound lies in its predictable and versatile reactivity, which allows for the strategic introduction of diverse functional groups. The C2-bromine is the primary handle for transformation, with its reactivity significantly enhanced by the electron-deficient nature of the quinoline ring system.

Nucleophilic Aromatic Substitution (SₙAr)

Mechanistic Insight: The SₙAr reaction is a cornerstone of this molecule's utility. The quinoline nitrogen and the C6-nitro group act as powerful electron-withdrawing groups, polarizing the ring and stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack at the C2 position.[10][11][12] This stabilization lowers the activation energy for the reaction, allowing the displacement of the bromide leaving group to proceed under relatively mild conditions.[11]

Protocol: General Procedure for SₙAr with an Amine

-

Setup : To a reaction vial, add this compound (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), and a base such as potassium carbonate or diisopropylethylamine (2.0-3.0 eq).

-

Solvent : Add an anhydrous polar aprotic solvent such as DMF, DMSO, or NMP.

-

Reaction : Heat the mixture to 80-120 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with water and brine, dry over sodium sulfate, concentrate, and purify the residue by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C-Br bond of this compound is an excellent substrate for these transformations.

The Suzuki reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[14][15]

-

Setup : In a flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[16]

-

Solvent : Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degassing : Purge the reaction mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction : Heat the mixture to reflux (80-110 °C) with stirring for 2-16 hours, monitoring by TLC.

-

Work-up : After cooling, dilute the mixture with water and extract with an organic solvent.

-

Purification : Wash, dry, and concentrate the organic phase. Purify the product via column chromatography.

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, a critical transformation for generating rigid scaffolds and precursors for further cyclization reactions.[17][18]

Caption: Simplified catalytic cycles in Sonogashira coupling.[19]

-

Setup : Under an inert atmosphere, charge a flask with this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[20]

-

Solvent & Reagents : Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 eq).

-

Reaction : Stir the mixture at room temperature to 60 °C until the starting material is consumed.

-

Work-up : Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal residues.[20]

-

Purification : Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Applications in Research and Drug Development

The 6-nitroquinoline scaffold is a potent pharmacophore, and its derivatives have demonstrated significant biological activity, particularly in anticancer and antimicrobial research.[1][21][22]

-

Anticancer Agents : The nitro group can enhance cytotoxicity. Furthermore, it can be readily reduced to an amino group, which serves as a handle for further derivatization, for example, in the synthesis of kinase inhibitors that target signaling pathways dysregulated in cancer.[1]

-

Antimicrobial Agents : The quinoline core is famous for its role in antimalarial (e.g., chloroquine) and antibacterial (e.g., fluoroquinolones) drugs. Novel derivatives synthesized from this compound can be screened to identify new leads against resistant bacterial or parasitic strains.[23]

-

Molecular Probes : The rigid, planar structure of the quinoline ring makes it an excellent scaffold for developing fluorescent probes or ligands for biophysical studies.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity : While specific toxicity data is limited, nitroaromatic compounds are often toxic and should be handled as such.

References

-

American Custom Chemicals Corporation. (n.d.). This compound, 95% Purity. Retrieved from [Link]

-

Perdih, A., et al. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. Retrieved from [Link]

-

Triz Pharma-Tech Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

PharmD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Mphahlele, M. J., & Oyeyiola, F. A. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved from [Link]

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

-

Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-5-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound-Triz Pharma-Tech Co,Ltd. [trizpharmablock.com]

- 3. 1378259-42-7 | MFCD22371636 | this compound [aaronchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 6-nitroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 6. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. pharmdguru.com [pharmdguru.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. hrcak.srce.hr [hrcak.srce.hr]

2-Bromo-6-nitroquinoline molecular weight and formula

An In-depth Technical Guide to 2-Bromo-6-nitroquinoline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. While specific experimental data for this particular isomer is not as prevalent as for its analogues, this document synthesizes available information on the bromo-nitroquinoline scaffold to deliver a scientifically grounded resource. We will cover its core chemical and physical properties, propose a robust synthetic pathway, detail expected analytical characterization, discuss its applications as a versatile chemical intermediate, and provide essential safety and handling protocols.

Core Chemical Identity and Physicochemical Properties

This compound is a functionalized derivative of quinoline, a core structure in numerous pharmacologically active compounds.[1] The strategic placement of a bromine atom at the 2-position and a nitro group at the 6-position creates a molecule with unique reactivity, making it a valuable building block in organic synthesis.

The molecular formula for this compound is C₉H₅BrN₂O₂ . Based on this, the calculated molecular weight is approximately 253.05 g/mol .[2][3] This is consistent with other isomers of bromo-nitroquinoline found in chemical databases.

Table 1: Core Chemical Data for this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₅BrN₂O₂ | Inferred from Structure |

| Molecular Weight | 253.05 g/mol | Calculated[2][3] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)[O-])N=C1Br | - |

| InChI Key | (Predicted) | - |

| CAS Number | 1378259-42-7 | [4] |

Physicochemical Properties (Predicted)

-

Appearance: Expected to be a yellow to light brown crystalline solid, characteristic of many nitroaromatic compounds.[5]

-

Melting Point: While the exact melting point is not available in the provided search results, it is expected to be a solid at room temperature with a relatively high melting point, similar to isomers like 8-bromo-6-nitroquinoline (164 °C).[6]

-

Solubility: Likely to have low solubility in water but should be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.[7]

Synthesis and Experimental Protocol

The synthesis of substituted quinolines can be achieved through various methods.[8] For this compound, a logical and common approach is the electrophilic nitration of a pre-existing bromoquinoline. The synthesis of the related isomer, 6-bromo-5-nitroquinoline, proceeds via the nitration of 6-bromoquinoline, providing a strong procedural basis.[9][10]

The proposed synthesis involves the treatment of 2-bromoquinoline with a nitrating mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses[9][10])

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C in an ice-salt bath.

-

Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (HNO₃, 1.1 eq) to an equal volume of concentrated H₂SO₄, keeping the mixture cooled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred 2-bromoquinoline solution. The temperature must be maintained below 5°C during the addition. After the addition is complete, allow the reaction to stir for several hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.

-

Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.

Caption: Standard workflow for analytical confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system. The chemical shifts and coupling constants will be characteristic of the 2,6-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display nine signals for the nine carbon atoms of the quinoline core. The carbons attached to the bromine and nitro groups will show characteristic shifts.[9]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₉H₅⁷⁹BrN₂O₂, the expected m/z would be approximately 251.95, and for C₉H₅⁸¹BrN₂O₂, it would be 253.95.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the presence of the key functional groups. Strong peaks are expected for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations will also be present.[12]

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including those with anticancer and antimicrobial properties.[1][13] this compound is a valuable intermediate for synthesizing more complex molecules for several reasons:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 6-position activates the quinoline ring, making the bromine atom at the 2-position susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This allows for the straightforward introduction of diverse functional groups to build libraries of new compounds.[9]

-

Cross-Coupling Reactions: The bromo-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH₂). This resulting aminoquinoline is a key precursor for the synthesis of amides, sulfonamides, and other derivatives, further expanding the molecular diversity that can be achieved.[13]

These synthetic handles make this compound a key starting material for developing novel drug candidates targeting a range of conditions, from infectious diseases to cancer.[14][15]

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care, following standard laboratory safety procedures.

-

Hazard Classification: Expected to be harmful if swallowed, inhaled, or in contact with skin.[16] It may cause skin, eye, and respiratory irritation.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]

-

Handling: Avoid creating dust.[18] Keep away from heat, sparks, and open flames.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20]

-

First Aid:

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

References

- Triz Pharma-Tech Co, Ltd. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZJCAesKk7LvANSX2lr9uECfFVpQ-4Iq4_l6LTQNDa427McXAaVeMLCGAfBS1hKoGCQAlYaGtRHpnI21FZC3QPHF3Axo4bZDODtJCfNHKGL-4kOU3_TEg0vm-hkCTQ6TxnwWlwkahoesABtiJv8pTXK4ejIaDUd0s=]

- Spectrum Chemical. (2018). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuCeqidUwSumepSxmNFYMV-7GxtIVk_Z3l7TFGVJTELL5ua8HUvqUG4KlJGgsqJiQ6hwxYuh_FNofOxG0gS0QBlV6-fkk92pWIVbkCifU3vC8NnUskEgQboJaoDwYWYRmzDl5Hi12gX5bSPVQMcgQ=]

- Fisher Scientific. (2024). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiZK-BGB8VUXfHxhlDkzY1pEAsCJiBUOOKyWM99Ia5SVFPP8IC-jdXFDrjlSMJ9UHFMvhEFxdmvdAFkkl0LwptstkhU2uoV36PgpouiyZx6B2vxynPPMKknGUR3pP1RNIfDIFeByuYoSHbOQPaKAux4YHpKcF64l0DUKHtsW7Z2i8GuBdA-kkgYyNGG4IA_jgY_seFXTz-NoHU67zPuzoWtD09BktnMng4Gx-mscZE_wa0btexopLt0j5uNQF-fUPFYgcd9b1ovQFULmRaERpJ5hfNsUnMlA==]

- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZNU1ETIv4cRhOjIO1BTcjJxG4VBwrACs8dDopxgvnRs3nNOPqWJhjzTLvn-r-BOA2yyIrCY6W_qGoM6CSTPByk48EbjeOGnSzjah3HBxZzqAYb5Q4p90-B7jDXwmu4NIUcOGgxtIF3sbo3UtV5hr8fENzMYCn2u0Ms1Br2zpDtSkGZEW77t6UNV3zdeCJ75aPCNDOQ0iQfpKe52CG2CB2FiaJ2L-HEC0jDcvjh3QusyrGs4HZ1PRZpjHtTO1N8C9ESFufk-VZl-bsc0k-ii0kZA==]

- MedchemExpress.com. (2025). Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr1ly5rEpsqDqnHC7-cE3J7xKFrFWgy1psCCaiWEayPYLafx2VBqIH7nFglxAe5TU1m_fH7-k4UqxQLzK7BwFCClabJdhaZKKtW1xnbpsta7MS01YK_uahftKxSaafLRDIdzuh5sWIwWtDB7Jh6kRKeInGN4kWzu-D8F7QmALaZpdAw8vs0MoM9pqtrjekEuec6UJxpFQ=]

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYs6kEXHzYAikpsfoxlIy3ztE1du1Xtykjp6h8erUTsI9FthpEyEucTyYKr_bXhZ8hmXQcMy3wA8WpXrLIwZQdBvouVF9FGE6BJU0mohs_EFL-CLVKIQ7ultOMMthqB-ibVO9Ww6mK8c8QRX46Ox6d3-z47h3dd-wUwKDkMu-5xuvBaIRBgPq0m9JWfCbGHKTYJ6KiYAYSJ10z3tk83OAPmAeZv1RqXMo3BW_8KEI13ikOI_Gckl2wO6PWlDsPX6DyORn-yzboubQkOYta]

- ChemicalBook. 3-bromo-6-nitroquinoline synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5c303TRPgTL0GcWYpR4Ahsm8njsOy2IN1buIfSqwgnRvmEraECPWMlnDzxLwntvHc2Uw96NtH32g3p1wTzkEdGPuJz2u3Wn-9WJ3ixK29xnPdNicPtzS2n2itZgIU8G6VGNopRxScPUiI71TZHl0su37IJGtO-7RQhTAqOwA=]

- ChemicalBook. (2025). 6-NITROQUINOLINE | 613-50-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7athAgM4q2ND33pMGg3axL35KmLEgO0jWgS5O0Pzffgosglro9BgIcSVrJs0ZAq-76h1RZslrUUR3Kn3mr0Ys6UuYqRksRT9met0rmgc_KMJC-ovZb5rQPja0Erc0tvCL-N1O946t28xq9W2Zh1vqmCd7CHZvaYbGXP8nG5Ypbw==]

- Ningbo Innopharmchem Co., Ltd. (2026). Understanding 2-Bromo-6-fluoroquinoline: A Key Intermediate for Pharma & Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6KWDLw4_iD8CJVRpZhncVuRiVL0F_xiniGGNOrm39DWhS1EedfeBPnvBeh36oF91VuY9Vkp2dZ4mp8ovUZMu4_NamGGSAYxPxK3LyxTSYpuUHMpBVZNIR2inl9GgHmNyAa9dYBVdnubzq7TSlzmXZ9uRBH5AX3savbGmyhYvtpXBCSpGB2AToz0ot5zz3FSh6t5yG_H4U1jn_nWJliP4yhhF36a8uPDh-tEf_qc_BGA6FUtXNz_vRcjJS-AYIGVzyxSO2lEvpvTPi]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Feasibility of 2-Bromo-6-Nitrophenol Production: A Study on Synthetic Route and Market Prospects by Manufacturer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUrNKejSm84GaKSEw9meYDcmu8iOumxHBqLEJEavcbJYK51-ZuuaaN5Lygux5uqV4DE0tfA916na3afXOKd5Gxx9LHK2sW-sBLuDhQkmTEbKMN9-yO2Ccz7vtAO-eIltS4Go2DbiuCpm_rW_ezq0pWPtQy9f3lCfbn2DRr-Pma4TzU3nyBuMvSwVb02Fz7zzEmHDnMulP0fxUS1_NbmYJcXJ4xT0DQpNr74QO0Ael6usRGXBq63T710SCjgJo20R-2BCrF-rodTPkloAU3dIZGu3RSQTOeRYvZbw==]

- Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgMezxNmTE28uHPb1UJSgUlr6bBoVoOZGK4hjhGBr5rCxbx10lmwDsNPYkw2PFCYImkS1vxJmWbXB9JzAKzoOng7SF7LNTduY8reL6T9Diy-rIoVV8qog_OyYUu6FUEOdkqlmlNLDV0Z6xIAwhNEcUzbZT-rL7FfS-zMN9SsS1Iv8tfp9_jWYGuA==]

- ChemicalBook. 8-bromo-6-nitroquinoline CAS#: 120287-30-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAHwvCck9SPMjGaUq8-dIPBs0G7K44tQSUV_RDQHiwtLpNx5U1TU20cC7di7iiXqD4vDkN2ddHUOZUDa00HSwTxifDJHSVF-ZgvGCKwk7FZ4ncvPJeskauOmEt3R2Xzl_RiEODN_6TNp7P-iqAbQgpX-rKSyHsLBIcqu3q2qrYBzxH]

- PubChem. 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH2aLJUGatF-s1fQfvOUXhbMo5K00oKbRdvChjChS1IMW7LnfNYNbIByBUm078OOD78bDsx5OV53Fnz_LGzU0pvP0kzGQl_QLownpk07UWKi2Oywlsf6xJUCW8wCSFMlcJbc1JK5Owbi3t00NsCLqj2g7EPCjIumcRikO9hA==]

- PubChem. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKKzpwSF3qJj9j9tPQ3E74iAnmx4rsIr_Vbr3_nLs1N3nJV0D339z8Irv5gmnVGtTey8eh9ncl8u3lEot1lXN8hr4SkKfYjIHUWw8iO1P27snZDOuzEvjA-Ppqz-FvOYc_FgervwxhED7dGBW7tk074JuGrcGVACQI1eaLcQ==]

- Organic Chemistry Portal. Synthesis of quinolines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSZEi_Xo9vLelDDwBI9L1SoKeta-gd8N6vI4bLmnIqg0dbEolBQaNtM0u5hL75DT0zyno611F3g_ZjWkHir9FCjzdTLysFhi5KcQ5ubYw0mGd-gXwUGlUvcVT4ANdK-5tdjmN3az5zn83qf64q5nh4vdJ1Qo8VIbnGNBu2Du41x4nDA14QLdp8yLIpmVfSMg==]

- Benchchem. An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCQfPakr-hVLe7aIRa1y7TG95o7GL723cOW748G1SwipnJ8ALDD01lIdWpyqeReD41JIC2Qn2mwgUrBAHbWbmiEGh0GtctmFqFbzCm-ffe5-mDl0qxkWRrdPo4_ogzozKVccNTM3dWy9CdaO1dj-JSTS2NMxiMnvJtSmr_CFeOHO8SaOAlABtzEW5Iu9cAp6UFEJ8mdUlLrsuhnXY7XS4JI_pZQq2U-6FazvD5jA8=]

- Benchchem. Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjhDBvpTh6On5dgsSHnY5yvbP6VjW8usgw7DYKuNvz_2iI8vyRuu4xTqe3m0Jp9hUnPsBFcJR3ownL-ZRuUyrBa1R2iiwXJKxLr8RPo0ACRrII-mjfT_a4xwRjNdZB8rbNzD9gyHit-JxpBTRU2HhwNgzpb1s-BF9vKsqP9f63XiXzvlSV67_z1Xcx1oYxCBQ8wjM_iY0wL-k1Dksnpq33bwKF7Sm]

- Benchchem. Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. [URL: https://vertexaisearch.cloud.google.

- PubChem. 6-Nitroquinoline | C9H6N2O2 | CID 11945. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFycGSnWyJFfOniE1EPzoOZxpSrHmjRktZk2Dw51K9OWB_J3ExylupS_XHSRy_I5-rlGJ5_FqhL9McC_wOsr-9CZ109xu7zuDnxyJyCMIBg_UBwcM7pFXMyyxeDUhfMRpb4qh271Gtx_4phKfpkKiNL94-ZvQI=]

- Benchchem. Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbxCDncg4ocoMWxlakkZsffgyNFTN_mkqt4qfHp8KhTSrCPGLNgYQrMLvectpZFUeNdsCwOUQ63gj26tcA83NXjU8jPhK2VTiFZOH1jO1urjUq3iU5lKEwocnhpHXECKEaEM6es37shpv4sJ6OlkNA2m8Oh5f130NQpFjaYxfrnCUFTEhm94Lqx6cDK0ykgbATWmSbVEujmFOLa201hjkcaDZHM7Wujj5B5Nw-XSgBzyrGz7GUAh3cjLr6jnzTmdACjMpV-SBJhHC2ufzj]

- MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzO7bVU1-3GsUJNFiPSf6OFejIj8LIAbDk6U402nVKtWin2d92CcGRNU6ftz21PbwEeoAjkdbDRVmmU4FSvF5A_KTDucXuOmuTVFkUlO2w0niDzs7OxKz8z1_VTHt01mLAdw==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-Triz Pharma-Tech Co,Ltd. [trizpharmablock.com]

- 5. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]

- 6. 8-bromo-6-nitroquinoline CAS#: 120287-30-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. fishersci.com [fishersci.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-6-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, predicted spectral characteristics, and potential applications as a versatile building block in the development of novel therapeutic agents.

Chemical Identity and Molecular Structure

This compound is a substituted quinoline derivative featuring a bromine atom at the 2-position and a nitro group at the 6-position of the quinoline ring system. The presence of these functional groups imparts unique reactivity and potential for further chemical modifications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | Triz Pharma-Tech Co,Ltd.[1] |

| CAS Number | 1378259-42-7 | Triz Pharma-Tech Co,Ltd.[1] |

| Molecular Formula | C₉H₅BrN₂O₂ | - |

| Molecular Weight | 253.05 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)N=C(C=C1)[O-] | ChemScene[3] |

| InChI Key | Not readily available | - |

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely available in public databases, its properties can be predicted based on the analysis of structurally related compounds, such as other bromo- and nitro-substituted quinolines.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis for Prediction/Source |

| Melting Point | Likely a solid at room temperature. The melting point of 8-bromo-6-nitroquinoline is 164 °C. | ChemicalBook[4] |

| Boiling Point | Predicted to be high, likely over 300 °C. The predicted boiling point of 8-bromo-6-nitroquinoline is 377.3±22.0 °C. | ChemicalBook[4] |

| Solubility | Expected to have low solubility in water and be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. 8-Nitroquinoline is slightly soluble in water and soluble in ethanol, ether, benzene, and chloroform. | PubChem, Benchchem[5][6] |

| Appearance | Likely a yellow to brown solid. 6-Nitroquinoline is a beige to light brown powder. | ChemicalBook[7] |

Predicted Spectroscopic Data

The structural features of this compound suggest characteristic spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling. The electron-withdrawing effects of the nitro group and the bromine atom will influence the chemical shifts of the neighboring protons, generally shifting them downfield.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbon atom attached to the bromine (C2) and the carbons in the vicinity of the nitro group (C5, C6, C7) will be significantly influenced. The chemical shifts can be predicted using computational methods and by comparison with data for similar substituted quinolines.[8][9]

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups:

-

Aromatic C-H stretching: Peaks are expected above 3000 cm⁻¹.

-

C=N and C=C stretching (quinoline ring): Vibrations will appear in the 1600-1450 cm⁻¹ region.

-

Asymmetric and Symmetric NO₂ stretching: Strong absorptions are anticipated around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively, which are indicative of the nitro group.[10]

-

C-Br stretching: This will appear in the fingerprint region at lower wavenumbers.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks (M⁺ and M+2) of nearly equal intensity separated by two mass units. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[11]

Synthesis and Reactivity

Proposed Synthesis Workflow

A likely approach to the synthesis of this compound involves a multi-step process, potentially starting from a suitable aniline derivative. A generalized workflow is presented below.

Caption: A potential synthetic workflow for this compound.

A common method for preparing nitroquinolines is through the Skraup or Doebner-von Miller reaction, starting from the corresponding nitroaniline.[6] The resulting 6-nitroquinoline could then be subjected to bromination. The introduction of a bromine atom at the 2-position of a quinoline ring can be challenging and may require specific reagents and conditions to achieve the desired regioselectivity.

An alternative strategy could involve the synthesis of 2-bromoquinoline first, followed by nitration. However, direct nitration of 2-bromoquinoline would likely lead to a mixture of isomers, requiring careful separation.[12]

Chemical Reactivity

The reactivity of this compound is largely dictated by its functional groups. The bromine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the quinoline nitrogen and the nitro group at the 6-position. This makes the C2 carbon electrophilic and susceptible to attack by various nucleophiles.

Caption: Nucleophilic aromatic substitution (SₙAr) at the C2 position.

This reactivity is a key feature that makes this compound a valuable intermediate for the synthesis of a diverse range of substituted quinoline derivatives. The nitro group can also be reduced to an amino group, providing another site for chemical modification and the introduction of further diversity.

Applications in Drug Discovery and Development

Quinoline and its derivatives are well-established pharmacophores found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[13] The introduction of bromo and nitro substituents can significantly modulate the biological and physicochemical properties of the quinoline scaffold.

Potential as an Anticancer Agent Scaffold

Nitro-substituted quinolines have demonstrated significant potential in cancer research. For instance, some nitroquinoline derivatives have been shown to induce apoptosis and cell cycle arrest. The 6-nitro substitution, in particular, has been associated with enhanced cytotoxic activities.

Foundation for Novel Antimicrobial Agents

The quinoline core is the backbone of the quinolone class of antibiotics. The functionalization of the quinoline ring with various substituents is a proven strategy for developing new antimicrobial agents. The reactivity of the 2-bromo position allows for the introduction of different pharmacophores that could interact with bacterial targets.

Intermediate in the Synthesis of Bioactive Molecules

Due to the reactivity of the 2-bromo substituent, this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The subsequent reduction of the nitro group to an amine opens up further avenues for derivatization, allowing for the construction of a library of compounds for biological screening.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While comprehensive experimental data for this specific molecule is limited, its chemical properties and reactivity can be reliably predicted based on the extensive knowledge of related quinoline derivatives. Its utility as a building block for the synthesis of novel, biologically active compounds makes it a molecule of considerable interest for researchers and scientists in the field of drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

PubChem. 6-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 8-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromoquinoline. National Center for Biotechnology Information. [Link]

-

SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE. [Link]

-

ResearchGate. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). [Link]

-

ResearchGate. Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. [Link]

-

NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

-

ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Triz Pharma-Tech Co,Ltd. This compound. [Link]

-

PubChem. 6-Bromo-5-nitroquinoline. National Center for Biotechnology Information. [Link]

-

Hrčak. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]

-

Trade Science Inc. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

NIST. Quinoline, 6-nitro-. [Link]

-

ResearchGate. 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

-

NIST. Benzene, 1-bromo-2-nitro-. [Link]

Sources

- 1. This compound-Triz Pharma-Tech Co,Ltd. [trizpharmablock.com]

- 2. 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 8-bromo-6-nitroquinoline CAS#: 120287-30-1 [chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. tsijournals.com [tsijournals.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Benzene, 1-bromo-2-nitro- [webbook.nist.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

Solubility and stability of 2-Bromo-6-nitroquinoline

Starting Data Collection

I've started gathering data on the physicochemical properties of 2-Bromo-6-nitroquinoline. Google searches are underway, focused on solubility across various solvents and stability under different conditions. I am prioritizing finding data on solubility and stability.

Defining Research Parameters

I'm now expanding my data collection to include established analytical methods for quantifying this compound. I'm focusing on HPLC, UV-Vis spectroscopy, and NMR. I will also be searching for documented degradation pathways. Then, I am looking into authoritative sources on solubility and stability study protocols to create a foundation for the technical guide's methodologies.

Prioritizing Search Refinement

My focus has shifted to refining search terms for physicochemical properties, particularly solubility and stability, of this compound. I've expanded the search to include analytical methods like HPLC, UV-Vis, and NMR, and also began a search for degradation pathways. Next, I will be searching for authoritative sources for solubility and stability study protocols that can serve as a foundation for methodologies. I will use this data to structure the guide.

Crafting a Detailed Guide

I'm now focusing on the solubility and stability aspects of this compound for a technical audience. I'm aiming to provide a comprehensive guide suitable for researchers, scientists, and drug development professionals.

Refining Guide Parameters

I'm solidifying the parameters of the guide. It needs to be an autonomous, expert resource. I'm prioritizing the inclusion of detailed experimental protocols, complete with Graphviz diagrams for clarity. I'm focusing on incorporating quantitative data within tables, along with robust in-text citations and a comprehensive reference list to establish authority and trustworthiness. I have already found some initial data in SD sheets, which I will begin to expand from.

Analyzing Key Data Points

My focus is now on synthesizing the information. I've compiled details from safety data sheets, related compound properties, and analytical method overviews. Although specific quantitative data for the target compound is scarce, I can extrapolate from related compounds and build experimental protocols for solubility and stability. I'm also examining existing guides to establish a strong structure and content model.

Structuring the Guide Content

I'm now outlining the structure of the guide. It will be a how-to manual. I will use information on similar compounds to build educated predictions and structure the experimental protocols. I will begin with the importance of solubility and stability profiling, the physicochemical properties, and will move onto Solubility and Stability Profiling sections.

Designing the Experimental Section

I'm now starting on the experimental sections. Based on my research, I'll need to emphasize that specific data for this compound is missing, so the guide will focus on how to determine these properties. I'll provide detailed protocols for solubility and stability, including Graphviz diagrams for clarity. I'm focusing on creating template tables for researchers to record their findings. I'm prioritizing incorporating in-text citations to bolster the credibility of the material.

Outlining Experimental Procedures

I'm now structuring detailed protocols for solubility and stability testing, focusing on the lack of specific data for the compound. I will leverage data from similar compounds to make predictions, and create "how-to" sections. I'll provide clear steps, analytical methods (HPLC-UV, UV-Vis), with hypothetical method parameters. I will create Graphviz diagrams for the workflows. I'm prioritizing building template tables for data recording, all whilst ensuring robust in-text citations.

Structuring Comprehensive Protocols

I'm now building the sections on solubility and stability. I'm focusing on the "how-to" aspect, given the lack of specific data. I will include detailed, step-by-step experimental protocols and also incorporate clear, hypothetical analytical method parameters. My focus is on creating template tables for recording data and building Graphviz diagrams for the workflows. I will be sure to support all the information with robust in-text citations.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Bromo-6-nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding application as therapeutic agents. The introduction of bromo and nitro functionalities onto this privileged structure offers a tantalizing prospect for the development of novel drugs with enhanced biological activities. This technical guide delves into the potential biological activities of 2-Bromo-6-nitroquinoline derivatives, a class of compounds at the frontier of drug discovery. While direct experimental data on this specific isomeric scaffold remains nascent, this document provides a comprehensive overview based on the well-established activities of structurally related bromo- and nitro-quinoline analogues. We will explore the potential for anticancer, antimicrobial, and anti-inflammatory activities, underpinned by a discussion of synthetic strategies, proposed mechanisms of action, and detailed experimental protocols for their evaluation. This guide is intended to serve as a foundational resource to stimulate and guide further research into this promising, yet underexplored, chemical space.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2][3] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The incorporation of a bromine atom and a nitro group can significantly modulate the electronic and steric properties of the quinoline ring, often leading to enhanced therapeutic efficacy.

The 2-bromo substituent serves as a versatile synthetic handle, amenable to a variety of cross-coupling reactions for the introduction of diverse molecular fragments. The 6-nitro group, a potent electron-withdrawing group, is a well-known pharmacophore that can enhance the biological activity of a molecule through various mechanisms, including the generation of reactive oxygen species (ROS).[4] This guide will focus on the untapped potential of the this compound core.

Synthetic Pathways to this compound and its Derivatives

While the literature on the specific synthesis of this compound is sparse, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 2-chloro-6-nitroquinoline. A key intermediate for this synthesis is 6-nitroquinolin-2-one, which can be prepared from 4-nitroaniline.

A proposed synthetic workflow is outlined below:

Sources

Reactivity of the bromine atom in 2-Bromo-6-nitroquinoline

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-6-nitroquinoline

Foreword

The quinoline ring system is a quintessential scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline nucleus is paramount for modulating therapeutic efficacy and pharmacokinetic profiles. Among the vast library of quinoline-based intermediates, this compound stands out as a particularly versatile building block. The unique electronic interplay between the pyridine nitrogen, the bromo substituent at the C2 position, and the potent electron-withdrawing nitro group at the C6 position endows this molecule with a distinct reactivity profile.

This technical guide provides a comprehensive exploration of the chemical behavior of the bromine atom in this compound. We will dissect the underlying electronic principles that govern its reactivity and present detailed, field-proven protocols for its transformation via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

Electronic Landscape and Reactivity Profile

The reactivity of the C2-bromine atom in this compound is not merely a function of a simple carbon-halogen bond; it is the result of a finely balanced electronic environment dictated by the entire heterocyclic system. Two primary features govern this reactivity: the inherent electron-deficient nature of the pyridine ring and the powerful electron-withdrawing effects of the C6-nitro group.

-

Pyridine Ring Influence: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a negative inductive effect (-I) across the sigma-bond framework. This effect reduces electron density throughout the ring system, particularly at the α (C2, C6) and γ (C4) positions.[4] Consequently, the entire quinoline nucleus is less susceptible to electrophilic aromatic substitution compared to benzene but is primed for nucleophilic attack.[4][5] The C2 and C4 positions are the most electron-deficient and, therefore, the most activated towards the addition of nucleophiles.

-

Nitro Group Activation: The nitro group at the C6 position is a potent deactivating group for electrophilic substitution due to its strong negative inductive (-I) and negative resonance (-R) effects.[6][7] However, for nucleophilic aromatic substitution (SNAr), these same properties are highly activating. The nitro group's ability to withdraw electron density via resonance stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy of the reaction.[8][9][10]

The synergy of these effects renders the C2 position exceptionally electrophilic, making the C2-bromine an excellent leaving group in a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The most direct application of the activated C2-bromine is its displacement via the SNAr mechanism. The reaction proceeds through a two-step addition-elimination sequence. The high electrophilicity of the C2 carbon facilitates the initial attack by a nucleophile, forming a resonance-stabilized Meisenheimer intermediate. The subsequent elimination of the bromide ion restores the aromaticity of the quinoline ring.[11]

This pathway is highly efficient for a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing straightforward access to a diverse library of 2-substituted-6-nitroquinolines.

Data Presentation: SNAr with Various Nucleophiles

| Nucleophile | Reagent Example | Solvent | Base | Temp (°C) | Typical Yield (%) | Reference |

| Secondary Amine | Morpholine | N/A (neat) | Triethylamine | 80-120 | >90% | [12] |

| Secondary Amine | Piperazine | N/A (neat) | Triethylamine | 70-80 | >90% | [12] |

| Alkoxide | Sodium Methoxide | Methanol | N/A | Reflux | High | [5] |

| Thiolate | Sodium Thiophenoxide | DMF | K₂CO₃ | 80 | Good-Excellent | General SNAr |

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-6-nitroquinoline

This protocol is adapted from a similar procedure for the amination of 6-bromo-5-nitroquinoline and serves as a robust template for SNAr reactions on this scaffold.[12]

Reagents and Materials:

-

This compound (1.0 equiv)

-

Morpholine (3.0 equiv)

-

Triethylamine (1.0 equiv)

-

Microwave reaction vial

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate, Hexane (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a microwave reaction vial, combine this compound (e.g., 0.50 g, 1.98 mmol), morpholine (0.52 mL, 5.94 mmol), and triethylamine (0.28 mL, 1.98 mmol).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture with stirring to a temperature between 90-120 °C for 30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the crude mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with exceptional control and functional group tolerance. These reactions have revolutionized modern organic synthesis and are indispensable tools in drug discovery.[13]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples the bromoquinoline with an organoboron reagent (boronic acid or ester) to form biaryl or vinyl-substituted quinolines.[14] The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[15][16]

Experimental Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

Reagents and Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Inert Atmosphere: Charge a Schlenk flask with this compound (e.g., 253 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), to the flask.

-

Solvent Addition: Evacuate the flask and backfill with argon three times. Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography to yield 2-(4-methoxyphenyl)-6-nitroquinoline.[14]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[17][18] This reaction has largely superseded harsher classical methods. The choice of phosphine ligand is critical for achieving high efficiency and broad substrate scope. Bulky, electron-rich ligands like XPhos or BrettPhos are often employed to facilitate the key steps of oxidative addition and reductive elimination.[13]

Experimental Protocol: Buchwald-Hartwig Coupling with Aniline

Reagents and Materials:

-

This compound (1.0 equiv)

-

Aniline (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous)

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Add Reagents: Add this compound (253 mg, 1.0 mmol), anhydrous toluene (5 mL), and aniline (110 µL, 1.2 mmol).

-

Reaction: Seal the tube and heat the mixture to 110 °C for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to afford N-phenyl-6-nitroquinolin-2-amine.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction is a highly reliable method for coupling aryl halides with terminal alkynes, creating arylalkyne structures.[19][20] The reaction is typically co-catalyzed by palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[21]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Reagents and Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.5 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (anhydrous)

-

THF (anhydrous)

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Setup: To a Schlenk flask under argon, add this compound (253 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

-

Solvent and Reagents: Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL). Stir for 10 minutes.

-

Alkyne Addition: Add phenylacetylene (165 µL, 1.5 mmol) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature for 6-12 hours until TLC indicates completion.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and then with brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 6-nitro-2-(phenylethynyl)quinoline.

Conclusion and Outlook

This compound is a privileged synthetic intermediate whose reactivity is precisely controlled by the electronic architecture of the quinoline nucleus. The bromine atom at the C2 position serves as a versatile synthetic handle, readily participating in both nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to confidently employ this building block in the synthesis of complex molecular targets. The derivatives accessible from this compound are of significant interest in drug discovery, particularly for developing novel anticancer, antibacterial, and kinase-inhibiting agents, ensuring its continued relevance in the field of medicinal chemistry.[22]

References

- Benchchem. A Comparative Guide to the Reactivity of Halomethyl Pyridines.

- Wright, D. L., et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

- Bryant, J., et al. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Wikipedia. Pyridine. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

- Mphahlele, M. J., & Maluleka, M. M. Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters.

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Çakmak, O., et al. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ChemistryTalk. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Evans, M. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Harish Chopra SLIET. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

NPTEL-NOC IITM. Lecture 3: Electronic effects (Inductive, Resonance, Hyperconjugation & Field effect). [Link]

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Sci-Hub. One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-Ones: Synthesis of Novel 6-H-Pyrrolo[3,2,1-ij]Quinolin-6-Ones. [Link]

-

DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link]

-

Chrzanowska, M., et al. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. [Link]

- Benchchem. Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.

-

Asati, V., et al. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design. [Link]

- Benchchem. Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.

-

Al-Ostoot, F. H., et al. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

-

Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Wikipedia. Electronic effect. [Link]

-

The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

-

NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Jaworski, J. S., et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Willingdon College, Sangli. Fundamentals of Organic Chemistry. [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

- Benchchem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

- Benchchem. Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)

-

PubChem. 6-Nitroquinoline. [Link]

Sources

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Electronic effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Electron-withdrawing effects of the nitro group in quinolines

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in Quinolines

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, exhibiting a wide array of biological activities.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, profoundly alters the electronic landscape of the quinoline ring system. This guide provides a comprehensive technical exploration of the electron-withdrawing effects of the nitro group in quinolines, delving into its influence on electronic properties, reactivity, and spectroscopic characteristics. We will discuss the synthesis of nitroquinolines, their utility in nucleophilic aromatic substitution and other transformations, and their significant applications in drug discovery, particularly as anticancer agents.[1][3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and therapeutic potential of this important class of compounds.

Introduction to the Quinoline Scaffold and Electronic Effects

The Quinoline Ring System: Structure and Aromaticity

Quinoline is a heterocyclic aromatic organic compound characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring. This fusion results in a system with delocalized π-electrons across both rings, conferring aromaticity. The presence of the nitrogen atom, however, introduces a degree of asymmetry in the electron distribution, making the pyridine ring more electron-deficient than the benzene ring.

Fundamental Principles of Substituent Effects: Inductive vs. Resonance Effects

Substituents on an aromatic ring influence its reactivity and properties through two primary mechanisms:

-

Inductive Effect (-I): This is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. The nitro group is strongly electronegative, exerting a powerful electron-withdrawing inductive effect.

-

Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The nitro group can delocalize the π-electrons of the ring onto its oxygen atoms, further withdrawing electron density.[8]

The Nitro Group as a Potent Electron-Withdrawing Group

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[8] Its strong electron-withdrawing nature stems from both a significant inductive effect due to the electronegativity of the nitrogen and oxygen atoms, and a strong resonance effect where the π-electrons of the aromatic ring can be delocalized onto the nitro group.[8][9] This dual action makes the aromatic ring to which it is attached highly electron-deficient.

The Influence of the Nitro Group on the Electronic Properties of Quinolines

Modulation of Electron Density Distribution

The placement of a nitro group on the quinoline ring system significantly depletes electron density, particularly at the ortho and para positions relative to the nitro group.[10] This effect is pronounced in both the benzene and pyridine rings of the quinoline nucleus. The positions most affected are those that can participate in resonance delocalization with the nitro group.

Impact on Basicity (pKa values)

The electron-withdrawing nature of the nitro group decreases the basicity of the quinoline nitrogen. By pulling electron density away from the nitrogen atom, the nitro group makes the lone pair of electrons on the nitrogen less available for protonation. This results in a lower pKa value for the corresponding quinolinium ion compared to unsubstituted quinoline.[11] Studies have shown a linear relationship between the pKa of substituted quinolines and the Hammett parameter (σ) of the substituent, which quantifies its electron-donating or -withdrawing ability.[11][12][13]

Spectroscopic Signatures of Nitroquinolines

The electronic perturbations caused by the nitro group are readily observable in the spectroscopic data of nitroquinolines.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, protons on the nitro-substituted ring are deshielded and appear at a higher chemical shift (downfield) compared to those in unsubstituted quinoline due to the reduced electron density.[14] Similarly, in ¹³C NMR spectra, the carbon atoms of the nitro-substituted ring will also show downfield shifts.[14]

-

Infrared (IR) Spectroscopy: The IR spectra of nitroquinolines are characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[14]

-

UV-Visible Spectroscopy: The introduction of a nitro group can cause a bathochromic (red) shift in the UV-Vis absorption spectrum of quinoline, indicating a change in the electronic transitions within the molecule.[15][16]

Synthesis of Nitroquinolines

Electrophilic Nitration of Quinoline

The direct nitration of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[17] The reaction proceeds via electrophilic attack on the protonated quinolinium ion, which directs the incoming electrophile to the benzene ring, as the pyridine ring is deactivated by the positive charge on the nitrogen.[17]

Skraup and Related Cyclization Reactions using Nitrated Precursors